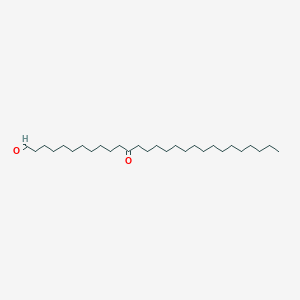
12-Oxooctacosanal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
12-Oxooctacosanal is a long-chain aliphatic aldehyde with the molecular formula C28H56O It is a derivative of octacosanal, characterized by the presence of an oxo group at the 12th carbon position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 12-Oxooctacosanal typically involves the oxidation of octacosanol. One common method is the use of oxidizing agents such as pyridinium chlorochromate (PCC) or chromium trioxide (CrO3) in an organic solvent like dichloromethane. The reaction is carried out under controlled conditions to ensure the selective oxidation of the primary alcohol group to an aldehyde.
Industrial Production Methods: Industrial production of this compound can be achieved through large-scale oxidation processes. These processes often utilize continuous flow reactors to maintain consistent reaction conditions and high yields. The choice of oxidizing agents and solvents is optimized to ensure cost-effectiveness and environmental sustainability.
Análisis De Reacciones Químicas
Types of Reactions: 12-Oxooctacosanal undergoes various chemical reactions, including:
Oxidation: Further oxidation can convert the aldehyde group to a carboxylic acid.
Reduction: Reduction of the aldehyde group can yield the corresponding alcohol, 12-hydroxyoctacosanol.
Condensation: The aldehyde group can participate in aldol condensation reactions to form larger molecules.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Condensation: Base catalysts like sodium hydroxide (NaOH) are often employed.
Major Products:
Oxidation: 12-Oxooctacosanoic acid.
Reduction: 12-Hydroxyoctacosanol.
Condensation: Various aldol products depending on the reactants used.
Aplicaciones Científicas De Investigación
12-Oxooctacosanal has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Studies have explored its role in lipid metabolism and its potential as a biomarker for certain metabolic disorders.
Medicine: Research is ongoing to investigate its potential therapeutic effects, particularly in the context of anti-inflammatory and antioxidant properties.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of surfactants and lubricants.
Mecanismo De Acción
The mechanism of action of 12-Oxooctacosanal involves its interaction with various molecular targets and pathways. In biological systems, it can modulate lipid metabolism by influencing the activity of enzymes involved in fatty acid oxidation. Its aldehyde group allows it to form Schiff bases with amino groups in proteins, potentially altering their function and activity.
Comparación Con Compuestos Similares
Octacosanal: The parent compound, differing by the absence of the oxo group at the 12th position.
12-Oxododecenoic Acid: Another long-chain oxoaldehyde with similar chemical properties but a shorter carbon chain.
Uniqueness: 12-Oxooctacosanal is unique due to its specific structure, which imparts distinct chemical reactivity and potential applications. Its long carbon chain and oxo group make it particularly useful in the synthesis of complex organic molecules and in studies related to lipid metabolism.
Propiedades
Número CAS |
91660-09-2 |
|---|---|
Fórmula molecular |
C28H54O2 |
Peso molecular |
422.7 g/mol |
Nombre IUPAC |
12-oxooctacosanal |
InChI |
InChI=1S/C28H54O2/c1-2-3-4-5-6-7-8-9-10-11-13-16-19-22-25-28(30)26-23-20-17-14-12-15-18-21-24-27-29/h27H,2-26H2,1H3 |
Clave InChI |
FMPMJKFZBQVOCE-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCC(=O)CCCCCCCCCCC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



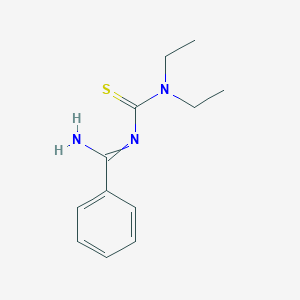
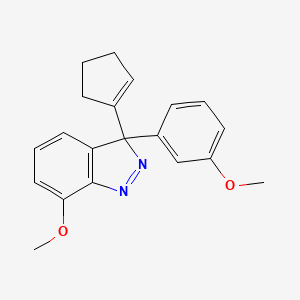
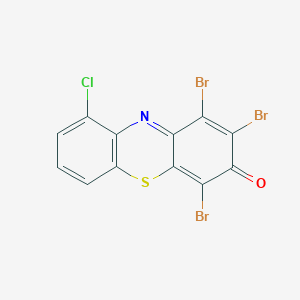
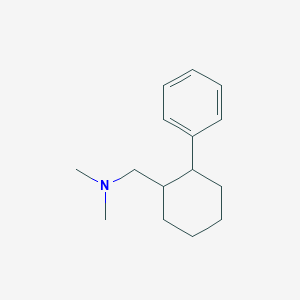
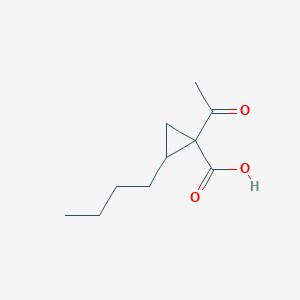
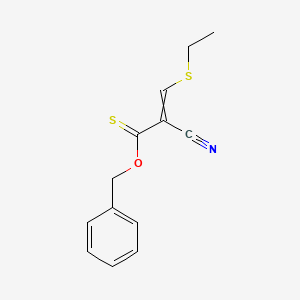
![1-Methylbicyclo[2.2.2]oct-5-ene-2,2,3,3-tetracarbonitrile](/img/structure/B14369633.png)

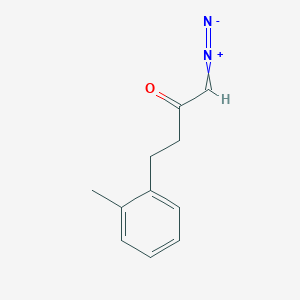
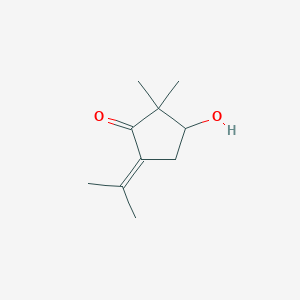
![2-({[(Propan-2-yl)oxy]carbonothioyl}sulfanyl)ethyl butanoate](/img/structure/B14369653.png)
![4-[(5-Amino-1-hydroxynaphthalene-2-sulfonyl)amino]benzoic acid](/img/structure/B14369659.png)
methanone](/img/structure/B14369681.png)
